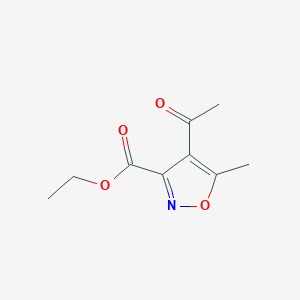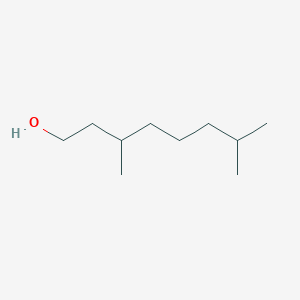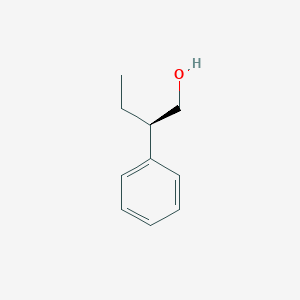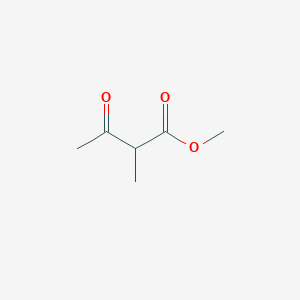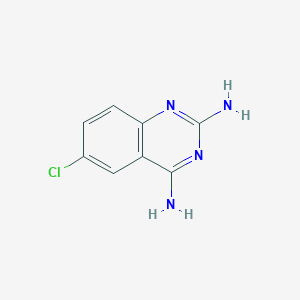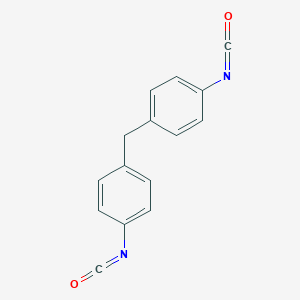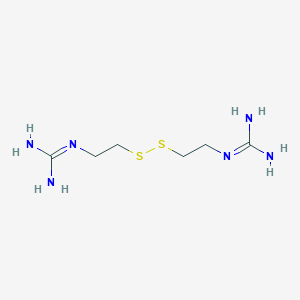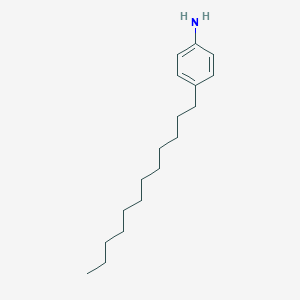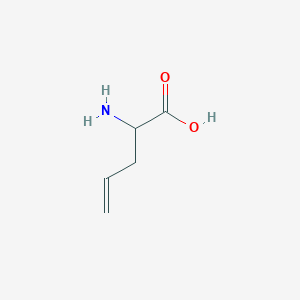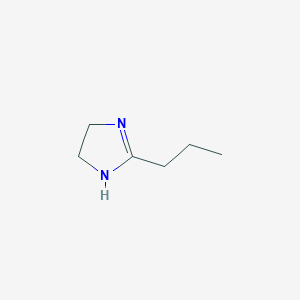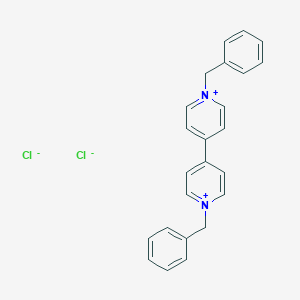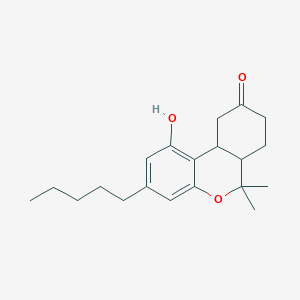
6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one, also known as THCV, is a naturally occurring cannabinoid found in certain strains of cannabis. It is structurally similar to THC, the primary psychoactive compound in cannabis, but has unique properties that distinguish it from other cannabinoids. THCV has gained attention in recent years for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as obesity and diabetes.
作用機序
6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one acts on specific receptors in the endocannabinoid system, including the CB1 and CB2 receptors. However, unlike THC, 6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one is a partial agonist at the CB1 receptor, meaning it does not fully activate the receptor and may have different effects on the body. 6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one also has a higher affinity for the CB2 receptor than THC, which may contribute to its anti-inflammatory effects. In addition, 6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one is thought to modulate other signaling pathways in the body, including those involved in glucose and lipid metabolism.
Biochemical and Physiological Effects:
6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one has a number of biochemical and physiological effects that distinguish it from other cannabinoids. Studies have shown that 6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one can reduce food intake and body weight, improve glucose tolerance and insulin sensitivity, and reduce inflammation in animal models. 6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one may also have neuroprotective effects and may be beneficial in the treatment of certain neurological disorders. However, more research is needed to fully understand the mechanisms underlying these effects and to determine the optimal dosing and administration of 6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one for therapeutic use.
実験室実験の利点と制限
One advantage of studying 6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one in the lab is that it is relatively easy to synthesize or extract from cannabis. This makes it a convenient compound for testing in animal models and in vitro assays. However, one limitation of 6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one research is that it is still a relatively understudied compound, and much remains to be learned about its pharmacological properties and potential therapeutic applications.
将来の方向性
There are several areas of future research that could help to further elucidate the potential therapeutic applications of 6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one. One area of focus could be on the development of more selective and potent 6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one analogs, which could be used to target specific receptors and signaling pathways in the body. Another area of research could be on the optimization of dosing and administration of 6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one for therapeutic use, including the development of novel delivery systems such as nanoparticles or liposomes. Finally, more studies are needed to determine the long-term safety and efficacy of 6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one in humans, as well as its potential interactions with other medications.
合成法
6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one can be synthesized from the precursor compound, olivetol, through a series of chemical reactions. The first step involves the condensation of olivetol with a suitable aldehyde, followed by cyclization and reduction to yield 6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one. Alternatively, 6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one can be extracted from certain strains of cannabis, although this method is less efficient and yields lower quantities of the compound.
科学的研究の応用
6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one has been the subject of numerous studies investigating its potential therapeutic applications. One area of research has focused on its ability to regulate appetite and metabolism. Studies in animal models have shown that 6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one can reduce food intake and body weight, and improve glucose tolerance and insulin sensitivity. These effects are thought to be mediated through the activation of specific receptors in the endocannabinoid system, which plays a key role in the regulation of energy balance.
Another area of research has explored the potential anti-inflammatory and neuroprotective effects of 6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one. Studies have shown that 6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one can reduce inflammation in animal models of inflammatory bowel disease and multiple sclerosis, and may have neuroprotective effects in models of Parkinson's disease and traumatic brain injury. These effects are thought to be mediated through the modulation of specific receptors and signaling pathways in the immune and nervous systems.
特性
CAS番号 |
16964-48-0 |
|---|---|
製品名 |
6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one |
分子式 |
C20H28O3 |
分子量 |
316.4 g/mol |
IUPAC名 |
1-hydroxy-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-one |
InChI |
InChI=1S/C20H28O3/c1-4-5-6-7-13-10-17(22)19-15-12-14(21)8-9-16(15)20(2,3)23-18(19)11-13/h10-11,15-16,22H,4-9,12H2,1-3H3 |
InChIキー |
YHIZWEDKQCYPIV-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O |
正規SMILES |
CCCCCC1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O |
同義語 |
6a,7,10,10a-tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one 6a,7,10,10a-tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one, (+)-isomer 6a,7,10,10a-tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one, (-)-isomer THC-9-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



